5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol
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Overview
Description
5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and an oxazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol typically involves the reaction of 4-methoxybenzaldehyde with ethylamine and glyoxylic acid. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-Ethyl-2-(4-methoxyphenyl)-4-oxazole-2-carbaldehyde.
Reduction: Formation of 5-Ethyl-2-(4-methoxyphenyl)-4-dihydrooxazoleethanol.
Substitution: Formation of 5-Ethyl-2-(4-hydroxyphenyl)-4-oxazoleethanol.
Scientific Research Applications
5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-(4-methoxyphenyl)-1,3-dioxan-5-ylmethanol: Similar structure but with a dioxane ring instead of an oxazole ring.
5-Ethyl-2-(4-methoxyphenyl)-4-oxazole-2-carbaldehyde: An oxidized derivative of the compound.
5-Ethyl-2-(4-hydroxyphenyl)-4-oxazoleethanol: A substitution product with a hydroxyl group instead of a methoxy group.
Uniqueness
5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol is unique due to its specific combination of functional groups and its oxazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanol |
InChI |
InChI=1S/C14H17NO3/c1-3-13-12(8-9-16)15-14(18-13)10-4-6-11(17-2)7-5-10/h4-7,16H,3,8-9H2,1-2H3 |
InChI Key |
WRFZTOZVLRTJCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCO |
Origin of Product |
United States |
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